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Compound of Interest

Compound Name: 4-Iodo-2-methylpyridine

Cat. No.: B1337970 Get Quote

In-Depth Technical Guide: 4-Iodo-2-
methylpyridine
An Essential Building Block for Research and Drug Discovery

This technical guide provides a comprehensive overview of 4-Iodo-2-methylpyridine, a key

heterocyclic building block for researchers, scientists, and professionals in drug development.

This document details its chemical and physical properties, spectroscopic data, synthesis

protocols, and significant applications, with a focus on its role in kinase inhibition and cross-

coupling reactions.

Core Compound Information
4-Iodo-2-methylpyridine is a substituted pyridine derivative valued for its utility in synthetic

organic chemistry. The presence of a methyl group and an iodine atom on the pyridine ring

offers distinct reactivity, making it a versatile precursor for the synthesis of more complex

molecules, particularly in the development of pharmaceuticals.

Molecular Structure:

The structure consists of a pyridine ring substituted with a methyl group at position 2 and an

iodine atom at position 4.

Figure 1: Molecular Structure of 4-Iodo-2-methylpyridine
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Physicochemical and Safety Data
The key properties and safety information for 4-Iodo-2-methylpyridine are summarized below.

Table 1: Physicochemical Properties

Property Value Reference(s)

CAS Number 22282-65-1 [1][2]

Molecular Formula C₆H₆IN [1][3][4][5][6]

Molecular Weight 219.02 g/mol [1][3][4][5][6][7]

Appearance

White to yellow to brown or

pale-red to red solid or semi-

solid or liquid

[1]

Density 1.8 ± 0.1 g/cm³ [7]

Boiling Point 222.1 ± 20.0 °C at 760 mmHg [7]

Flash Point 88.1 ± 21.8 °C [7]

Vapor Pressure 0.2 ± 0.4 mmHg at 25°C [7]

Refractive Index 1.612 [7]

Purity ≥98% [1][3]

Storage Conditions
Keep in a dark place, under an

inert atmosphere, at 2-8°C
[1]

Table 2: Identification Codes
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Identifier Code Reference(s)

InChI
1S/C6H6IN/c1-5-4-6(7)2-3-8-

5/h2-4H,1H3
[1][5][7]

InChIKey
RZRJLVROVUWDKL-

UHFFFAOYSA-N
[1][4][5]

SMILES CC1=NC=CC(=C1)I [3][7]

Table 3: Safety and Hazard Information

Category Information Reference(s)

Signal Word Warning [1]

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[1]

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing)

[1]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Iodo-2-
methylpyridine.

Table 4: Spectroscopic Information
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Technique Data Reference(s)

¹H NMR (Predicted)

δ (ppm): ~2.4 (s, 3H, CH₃),

~7.5 (dd, 1H), ~7.8 (d, 1H),

~8.1 (d, 1H)

Inferred from related structures

¹³C NMR (Predicted)
δ (ppm): ~24 (CH₃), ~95 (C-I),

~125, ~135, ~150, ~159
Inferred from related structures

Mass Spectrometry (MS)

Expected m/z: 219 (M⁺),

fragments corresponding to

loss of I, CH₃, and pyridine ring

cleavage.

Inferred from molecular weight

UV-Vis

Absorption maxima at 265–

280 nm in polar solvents,

attributed to π → π*

transitions.

[7]

Experimental Protocols
Synthesis of 4-Iodo-2-methylpyridine
A common method for the synthesis of 4-Iodo-2-methylpyridine is the direct electrophilic

iodination of 2-methylpyridine (2-picoline).

Protocol: Electrophilic Iodination

Reagents and Materials:

2-methylpyridine (1.0 eq)

Iodine monochloride (ICl) (1.1 eq)

Acetic acid (solvent)

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Standard work-up and purification equipment (separatory funnel, rotary evaporator,

chromatography supplies)
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Procedure:

To a solution of 2-methylpyridine in acetic acid, iodine monochloride is added portion-wise

at room temperature.

The reaction mixture is then heated to 60–80°C and stirred for several hours until the

reaction is complete (monitored by TLC or GC-MS).

After cooling to room temperature, the reaction mixture is carefully neutralized with a

suitable base (e.g., sodium bicarbonate solution).

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 4-Iodo-2-
methylpyridine.[7]
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Start: 2-Methylpyridine in Acetic Acid

Add Iodine Monochloride (ICl)

Heat to 60-80°C and Stir

Monitor Reaction (TLC/GC-MS)

Cool and Neutralize with Base

Extract with Organic Solvent

Wash and Dry Organic Layer

Concentrate and Purify (Chromatography)

End: Pure 4-Iodo-2-methylpyridine

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of 4-Iodo-2-methylpyridine.
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Palladium-Catalyzed Cross-Coupling Reactions
4-Iodo-2-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura and Heck reactions.

Protocol: Suzuki-Miyaura Coupling

Reagents and Materials:

4-Iodo-2-methylpyridine (1.0 eq)

Aryl or heteroaryl boronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

Procedure:

To a Schlenk flask, add 4-Iodo-2-methylpyridine, the boronic acid, the base, and the

palladium catalyst.

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is

consumed (monitored by TLC or LC-MS).

Cool the reaction to room temperature and perform an aqueous work-up.

Extract the product with an organic solvent, dry the organic layer, and concentrate.

Purify the crude product by column chromatography or recrystallization.
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Protocol: Heck Reaction

Reagents and Materials:

4-Iodo-2-methylpyridine (1.0 eq)

Alkene (1.2-1.5 eq)

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

Phosphine ligand (e.g., PPh₃, if required)

Base (e.g., Et₃N, K₂CO₃, 2.0 eq)

Anhydrous solvent (e.g., DMF, Acetonitrile)

Schlenk flask and inert atmosphere setup

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve 4-Iodo-2-methylpyridine, the

palladium catalyst, and ligand (if used) in the anhydrous solvent.

Add the alkene and the base to the mixture.

Heat the reaction to the required temperature (typically 80-120°C) and stir until complete.

After completion, cool the mixture, filter off any solids, and remove the solvent under

reduced pressure.

Perform a suitable work-up, typically involving partitioning between water and an organic

solvent.

Dry the organic phase, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Development
Intermediate for p38α MAP Kinase Inhibitors
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4-Iodo-2-methylpyridine is a crucial intermediate in the synthesis of inhibitors targeting p38α

mitogen-activated protein (MAP) kinase.[7] The p38 MAPK signaling pathway is involved in

cellular responses to stress and inflammation, and its dysregulation is implicated in various

diseases, including inflammatory disorders and cancer.[1][3][4][5][7]

The p38 MAPK cascade is a three-tiered system:

MAPKKK (e.g., MEKK, MLK): Activated by upstream signals like environmental stress or

inflammatory cytokines.

MAPKK (MKK3/6): Phosphorylated and activated by MAPKKK.

p38 MAPK: Phosphorylated and activated by MKK3/6, leading to the phosphorylation of

downstream substrates.

Inhibitors developed from 4-Iodo-2-methylpyridine can block the activity of p38α, thereby

modulating inflammatory responses and other pathological processes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1337970?utm_src=pdf-body
https://patents.google.com/patent/CN103420902A/en
https://www.rsc.org/suppdata/d0/ra/d0ra00265h/d0ra00265h1.pdf
https://spectrabase.com/spectrum/1R0CH2Ej3MF
https://pmc.ncbi.nlm.nih.gov/articles/PMC11324054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10383702/
https://patents.google.com/patent/CN103420902A/en
https://www.benchchem.com/product/b1337970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Stimuli

Environmental Stress

MAPKKK
(e.g., MEKK, MLK)

Inflammatory Cytokines

MKK3/6

 phosphorylates

p38 MAPK

 phosphorylates

Downstream Substrates
(e.g., MAPKAPK-2, ATF-2)

 phosphorylates

Inhibitor
(derived from

4-Iodo-2-methylpyridine)

Cellular Response
(Inflammation, Apoptosis)

Click to download full resolution via product page

Figure 3: p38 MAP Kinase signaling pathway and the role of inhibitors.
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The ability of 4-Iodo-2-methylpyridine to participate in C-C bond-forming reactions makes it

invaluable for generating molecular diversity in drug discovery campaigns. The Suzuki-Miyaura

and Heck reactions allow for the attachment of a wide range of aryl, heteroaryl, and vinyl

groups to the pyridine core, creating libraries of novel compounds for biological screening.

Suzuki-Miyaura Coupling Heck Reaction

4-Iodo-2-methylpyridine
+ R-B(OH)₂

Oxidative Addition
(Pd(0) to Pd(II))

Transmetalation

Reductive Elimination

2-Methyl-4-aryl-pyridine

Library of Novel Compounds
for Drug Discovery

4-Iodo-2-methylpyridine
+ Alkene

Oxidative Addition
(Pd(0) to Pd(II))

Migratory Insertion

β-Hydride Elimination

2-Methyl-4-vinyl-pyridine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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